Cas no 70801-04-6 (1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethylbicyclo[7.2.0]undec-4-en-3-yl]ethanone)
![1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethylbicyclo[7.2.0]undec-4-en-3-yl]ethanone structure](https://www.kuujia.com/scimg/cas/70801-04-6x500.png)
70801-04-6 structure
Product name:1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethylbicyclo[7.2.0]undec-4-en-3-yl]ethanone
1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethylbicyclo[7.2.0]undec-4-en-3-yl]ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethylbicyclo[7.2.0]undec-4-en-3-yl]ethanone
- 1-[(1S,2R,5E,7S,9R,10R)-2,6,10-trimethyl-7-bicyclo[7.2.0]undec-5-enyl]ethanone
- NS00126527
- 70801-04-6
- Acetyl-beta-caryophyllene
- Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)-
-
- Inchi: InChI=1S/C16H26O/c1-10-6-5-7-11(2)15-8-12(3)16(15)9-14(10)13(4)17/h6,11-12,14-16H,5,7-9H2,1-4H3/b10-6+/t11-,12-,14+,15+,16-/m1/s1
- InChI Key: WZIZCKUUGNOQRC-SORSDCOTSA-N
- SMILES: CC1CCC=C(C(CC2C1CC2C)C(=O)C)C
Computed Properties
- Exact Mass: 234.19848
- Monoisotopic Mass: 234.198365
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 4
Experimental Properties
- Density: 0.906
- Boiling Point: 319.6°C at 760 mmHg
- Flash Point: 131.7°C
- Refractive Index: 1.466
- PSA: 17.07
1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethylbicyclo[7.2.0]undec-4-en-3-yl]ethanone Related Literature
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
70801-04-6 (1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethylbicyclo[7.2.0]undec-4-en-3-yl]ethanone) Related Products
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